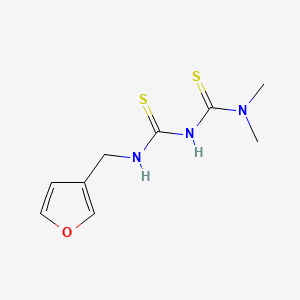
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide is a complex organic compound that features a furan ring, a carbamothioyl group, and a methanethioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide typically involves the reaction of furan derivatives with dimethylamine and thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, it is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and their subsequent reactions to form the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The methanethioamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include furan-3-carboxylic acid derivatives, amines, alcohols, and various substituted furan derivatives.
Applications De Recherche Scientifique
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide involves its interaction with specific molecular targets and pathways. The furan ring and carbamothioyl group are believed to play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-3-carboxamides: These compounds share the furan ring structure and have similar chemical properties.
Thioamides: Compounds containing the thioamide group exhibit similar reactivity and biological activity.
Dimethylcarbamothioyl derivatives: These compounds have similar synthetic routes and applications.
Uniqueness
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C9H13N3OS2 |
|---|---|
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
3-(furan-3-ylmethylcarbamothioyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C9H13N3OS2/c1-12(2)9(15)11-8(14)10-5-7-3-4-13-6-7/h3-4,6H,5H2,1-2H3,(H2,10,11,14,15) |
Clé InChI |
SQIXCEKCYJMSIR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)NC(=S)NCC1=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


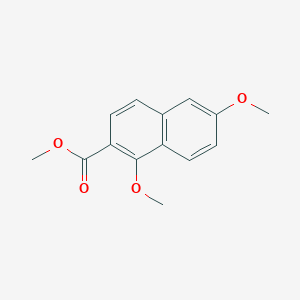

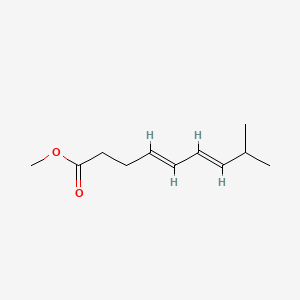
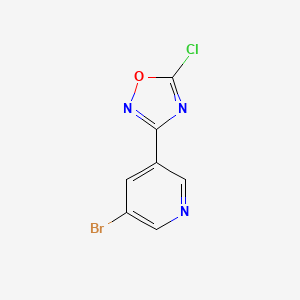
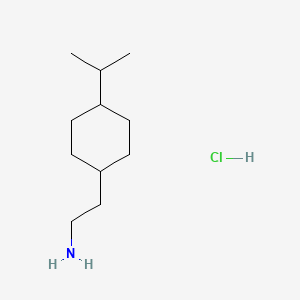

![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)
![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)

![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)


